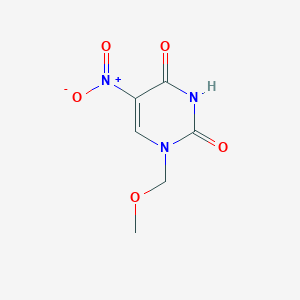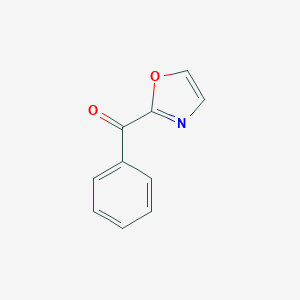
1-(4-Bromobenzyl)pipéridine
Vue d'ensemble
Description
1-(4-Bromobenzyl)piperidine is an organic compound belonging to the class of piperidines. It is an important synthetic intermediate used in the synthesis of a wide variety of pharmaceuticals and other substances. It is an important building block in the synthesis of many compounds, including drugs, pesticides, and flavors and fragrances. 1-(4-Bromobenzyl)piperidine has a wide range of applications in both research and industry.
Applications De Recherche Scientifique
Pharmacologie
1-(4-Bromobenzyl)pipéridine: a été identifié comme un composé précieux en pharmacologie, en particulier dans le développement d'agents anticancéreux. Il est connu pour agir comme un agent clinique potentiel contre divers cancers, tels que le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire, lorsqu'il est administré seul ou en association avec de nouveaux médicaments . La capacité du composé à réguler les voies de signalisation essentielles au développement des cancers en fait un sujet d'intérêt majeur dans la recherche contre le cancer.
Synthèse organique
En synthèse organique, This compound sert d'intermédiaire clé pour la construction de molécules complexes. Il est impliqué dans des réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine, qui sont cruciaux dans l'industrie pharmaceutique . Le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées est un domaine de recherche essentiel en chimie organique moderne.
Science des matériaux
Le rôle du composé dans la science des matériaux est encore émergent, avec des applications potentielles dans la synthèse de nouveaux matériaux. Bien que les applications spécifiques en science des matériaux ne soient pas largement documentées, les propriétés chimiques du composé suggèrent qu'il pourrait être utilisé dans le développement de nouveaux matériaux aux caractéristiques uniques .
Chimie analytique
This compound: est utilisé en chimie analytique pour la synthèse de réactifs et d'étalons utilisés dans diverses techniques analytiques. Sa forme solide et sa stabilité dans différentes conditions le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC), en chromatographie liquide-spectrométrie de masse (LC-MS) et dans d'autres méthodes analytiques .
Biochimie
En biochimie, les dérivés de la This compound ont montré une forte sélectivité pour les souches résistantes de Plasmodium falciparum, le parasite responsable du paludisme. Cela en fait un composé d'intérêt dans la recherche de nouvelles molécules antimalariques, en particulier face à la résistance croissante aux médicaments .
Science de l'environnement
Bien que les applications directes de la This compound en science de l'environnement ne soient pas bien documentées, son impact potentiel sur la santé et la sécurité environnementales fait l'objet de recherches. Les effets du composé sur les systèmes biologiques et son devenir environnemental sont des domaines qui nécessitent des investigations supplémentaires pour garantir des pratiques de manipulation et d'élimination sûres .
Chimie médicinale
Le noyau pipéridine, auquel appartient la This compound, est une pierre angulaire essentielle dans la production de médicaments. Les dérivés de la pipéridine sont utilisés dans diverses applications thérapeutiques, notamment comme agents antiviraux, antimalariques, antimicrobiens, antifongiques, antihypertenseurs, analgésiques, anti-inflammatoires, anti-Alzheimer, antipsychotiques et anticoagulants .
Génie chimique
En génie chimique, la This compound est un élément de construction précieux pour la conception et la synthèse de procédés chimiques complexes. Son rôle dans le développement de procédés évolutifs et efficaces pour la production de médicaments est un domaine d'intérêt majeur .
</divAnalyse Biochimique
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have significant effects on cellular processes
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFFXGIIWWTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586197 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178162-69-1 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 178162-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does EG‐1‐149, which contains 1-(4-bromobenzyl)piperidine, interact with the serotonin transporter and what are the downstream effects?
A1: The research paper demonstrates that EG‐1‐149 acts as a serotonin transporter (SERT) inhibitor. [] Specifically, it inhibits the ability of substrates to bind to SERT and induce the release of preloaded serotonin ([3H]5-HT) from rat brain synaptosomes. While EG‐1‐149 increased the EC50 value for all tested substrates, indicating a competitive interaction, it also decreased the Emax value in several cases. [] This suggests that EG‐1‐149 can also act as a non-competitive inhibitor, rendering some substrates into partial releasers in the presence of the inhibitor. This complex interaction highlights the unique pharmacological profile of EG-1-149 and its potential for nuanced modulation of SERT function.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)

